CaCCinh-A01

Übersicht

Beschreibung

Molecular Structure Analysis

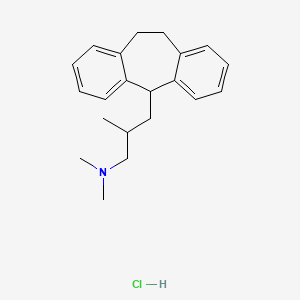

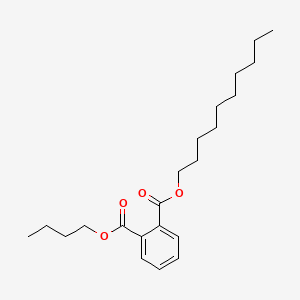

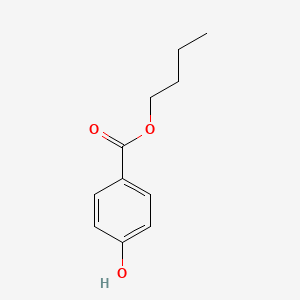

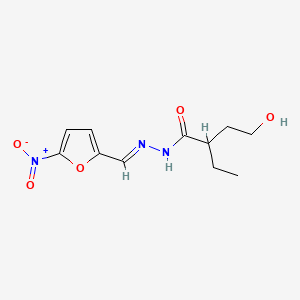

The chemical formula of CaCCinh-A01 is C18H21NO4S . The binding pocket of CaCCinh-A01 was located above the pore, and it was also discovered that the binding of CaCCinh-A01 to TMEM16A not only blocked the pore but also led to its collapse .Chemical Reactions Analysis

CaCCinh-A01 has been shown to inhibit the proliferation and collagen secretion of cardiac fibroblasts . It also has the potential to inhibit the proliferation and collagen secretion of CFs .Physical And Chemical Properties Analysis

CaCCinh-A01 has a molecular weight of 347.43 g/mol . The elemental analysis shows that it contains Carbon (62.23%), Hydrogen (6.09%), Nitrogen (4.03%), Oxygen (18.42%), and Sulfur (9.23%) .Wissenschaftliche Forschungsanwendungen

CaCCinh-A01: A Comprehensive Analysis of Scientific Research Applications

Inhibition of TMEM16A Channels: CaCCinh-A01 is known to inhibit TMEM16A (transmembrane member 16A) channels, which are calcium-activated chloride channels (CaCC) present in human bronchial and intestinal cells. This inhibition can fully block the CaCC current, making it a significant focus for respiratory and gastrointestinal research .

Pharmacological Drug Potential: As a channel blocker of the ANO family, particularly ANO1, CaCCinh-A01 is being studied for its potential as a pharmacological drug. It has shown effects on cell viability and migration, suggesting applications in cancer treatment and other diseases where cell proliferation is a factor .

3. Impact on Cell Viability and Migration Research indicates that CaCCinh-A01 decreases cell viability and represses cell migration. These properties are particularly relevant in the study of cancer metastasis and could lead to new therapeutic strategies .

4. Role in Cell Necrosis and Apoptosis CaCCinh-A01 has been observed to induce cell necrosis and apoptosis in certain cell lines. This effect is accompanied by up-regulated ROS levels and activation of the mitochondrial apoptosis pathway, offering insights into the mechanisms of cell death .

Cell Cycle Arrest: Treatment with CaCCinh-A01 can prompt arrest of the cell cycle in the S phase. This finding is crucial for understanding cell division and has implications for research into cell growth control and cancer therapy .

Protein Level Alterations: The compound has been associated with increased levels of proteins related to the cell cycle. This effect could be harnessed in studies aiming to regulate protein expression for various therapeutic applications .

Each of these fields presents unique opportunities for further research and development in medical science, particularly in understanding and treating conditions related to cellular functions.

MilliporeSigma - CaCCinh-A01 MilliporeSigma - Calcium-activated Chloride Channel Inhibitor, CaCCinh-A01 Springer - The Mechanism of Calcium-Activated Chloride ANO6 Channel Springer - The Mechanism of Calcium-Activated Chloride ANO6 Channel (PDF) Anticancer Research - GlyH-101 and CaCCinh-A01 Inhibited HT-29 Proliferation

Wirkmechanismus

Target of Action

CaCCinh-A01 primarily targets TMEM16A (transmembrane member 16A) and anoctamin-1 (ANO1) . These are calcium-activated chloride channels (CaCCs) that play a significant role in various physiological processes, including fluid secretion, smooth muscle contraction, and the control of electrical signaling in certain neurons .

Mode of Action

CaCCinh-A01 interacts with its targets by inhibiting the chloride channel function of TMEM16A and ANO1 . It facilitates the endoplasmic reticulum-associated, proteasome-dependent degradation of ANO1 . This interaction results in a decrease of ANO1 protein levels, which correlates with the inhibition of cell proliferation .

Biochemical Pathways

CaCCinh-A01 affects several biochemical pathways. It has been shown to activate the mitochondrial apoptosis pathway and cause cell cycle arrest . This leads to a decrease in cell proliferation and an increase in cell necrosis and apoptosis . Additionally, it up-regulates reactive oxygen species (ROS) levels .

Pharmacokinetics

It’s known that caccinh-a01 is a potent inhibitor that fully inhibits cacc current in human bronchial and intestinal cells .

Result of Action

The action of CaCCinh-A01 results in a decrease in cell viability and repression of cell migration . It also inhibits cell proliferation through cell cycle arrest and mitochondrial-related pathways . These effects demonstrate its potential as an anti-tumor agent .

Action Environment

The action, efficacy, and stability of CaCCinh-A01 can be influenced by various environmental factors. For instance, the effect of this inhibitor was studied using methods representing the integral ion current through the membrane . .

Safety and Hazards

Zukünftige Richtungen

CaCCinh-A01 has excellent pharmacokinetic properties and can be developed as a drug to target TMEM16A . Further studies on the channels and the mechanism of protein activity of ANO1 are needed . These findings will shed light on both the development of CaCCinh-A01 as a potential drug for TMEM16A dysfunction-related disorders and drug screening targeting the pocket .

Eigenschaften

IUPAC Name |

6-tert-butyl-2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-18(2,3)10-6-7-11-13(9-10)24-16(14(11)17(21)22)19-15(20)12-5-4-8-23-12/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLUEOBQFRYTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CaCCinh-A01 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alpha-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride](/img/structure/B1668112.png)